N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide
Description
N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide is a synthetic organic compound featuring a chloroacetamide backbone substituted with a 2-bromo-benzyl group and a cyclopropyl moiety. Its molecular formula is inferred as C₁₃H₁₄BrClN₂O, with an approximate molecular weight of 333.6 g/mol (calculated).
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-chloro-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRULXCUVKNPSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2Br)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrClN
- CAS Number : 22581464
- Molecular Weight : 287.64 g/mol
The compound features a bromo and chloro substituent along with a cyclopropyl group, which are critical for its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for pathogen survival or proliferation.
- Receptor Binding : It might interact with cellular receptors, altering signaling pathways that lead to therapeutic effects.
- Cellular Interference : The compound could disrupt cellular processes, leading to apoptosis in malignant or infected cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.6 |
| Escherichia coli | 8.3 |
| Pseudomonas aeruginosa | 13.4 |
| Bacillus subtilis | 4.7 |
These results indicate that the compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity:
- Candida albicans : MIC values ranged from 16.7 to 78.2 µM.
- Fusarium oxysporum : MIC values ranged from 56.7 to 222.3 µM.
These findings suggest that this compound may be a viable candidate for treating fungal infections as well .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the compound's cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and L1210 (leukemia). Results indicated an IC value of approximately 9.6 µM against HeLa cells, suggesting significant anticancer potential .
- In Vivo Studies : Preclinical trials demonstrated that the compound significantly reduced tumor growth in murine models when administered at specific dosages over a defined period .
- Structure-Activity Relationship (SAR) : Research has identified key structural features that enhance biological activity, such as the presence of halogen atoms and cyclic structures .
Scientific Research Applications
Chemical Structure and Synthesis
N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide features a bromo group attached to a benzyl moiety, a chloro substituent at the second position of the acetamide, and a cyclopropyl group. Its molecular formula is CHBrClN\O, with a molar mass of approximately 302.59 g/mol.
The synthesis typically involves multi-step organic reactions that require careful control of conditions to achieve high yields and purity. The presence of both chloro and bromo substituents allows for various nucleophilic substitution reactions, making it versatile for further chemical modifications.
Medicinal Chemistry
This compound has been identified as a lead compound for developing new pharmaceuticals. Its structural characteristics suggest potential interactions with specific biological targets, particularly in the treatment of pain and inflammation. The compound may also serve as an intermediate in synthesizing other biologically active molecules.
Potential Therapeutic Applications:
- Pain Management: Due to its structural similarity to known anti-inflammatory agents, this compound may exhibit analgesic properties.
- Anti-inflammatory Agents: The compound's ability to modulate inflammatory pathways could make it suitable for developing new non-steroidal anti-inflammatory drugs (NSAIDs) or related therapies .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in the halogen positions or substituents can significantly influence biological activity. For example, derivatives with different bromine or chlorine placements have shown varied pharmacological profiles, which can be systematically studied to enhance therapeutic effects .
Case Studies and Research Findings
- Interaction Studies: Research utilizing techniques such as fluorescence polarization assays has been conducted to determine the binding affinities of this compound with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects .
- Comparative Analysis: A comparative analysis with structurally similar compounds demonstrates that variations in substituent positioning can lead to significant differences in biological activity. For instance, compounds like N-(3-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide show altered efficacy profiles compared to this compound due to changes in steric and electronic properties.
Comparison with Similar Compounds
Functional Group Variations: Acetamide vs. Sulfonamide
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide (C₂₀H₁₈BrClN₂O₂S, MW: 497.8 g/mol) replaces the acetamide group with a sulfonamide. Sulfonamides are known for diverse bioactivities, including antibacterial and anti-inflammatory properties . In contrast, acetamide derivatives like the target compound may exhibit distinct reactivity due to the electron-withdrawing chloro group and steric effects from the cyclopropyl substituent.
Table 1: Functional Group Comparison
Substituent Variations in Acetamide Derivatives
Several acetamide analogs share the 2-chloro-N-cyclopropyl-acetamide core but differ in substituents:
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide (C₁₇H₂₃ClN₂O, MW: 306.8 g/mol): Incorporates a pyrrolidine ring, enhancing conformational flexibility .
N-(2-Benzoyl-4-Cl-phenyl)-2-Br-N-(cyclopropylmethyl)acetamide (C₁₉H₁₇BrClN₂O₂, MW: 406.7 g/mol): Adds a benzoyl group, increasing aromaticity and molecular weight .
Table 2: Substituent Effects on Acetamide Derivatives
Triazole-Containing Analogs
Triazole derivatives, such as [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-{3-[1-(2-bromo-benzyl)-1H-[1,2,3]triazol-4-yl]-phenyl}-amine (MW: ~650 g/mol), share the 2-bromo-benzyl group but incorporate a triazole ring and quinazoline scaffold. These compounds exhibit higher melting points (94–97°C) due to extended conjugation and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
